molecular formula C22H17F4N7O B2991876 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920385-97-3

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Numéro de catalogue: B2991876
Numéro CAS: 920385-97-3
Poids moléculaire: 471.42
Clé InChI: QEAOLSUXTMFHFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic small molecule belonging to the class of 3H-[1,2,3]triazolo[4,5-d]pyrimidine compounds. This chemical scaffold has been identified in patent literature as a potent inhibitor of key signaling pathways in cells, specifically targeting mTOR kinase and PI3 kinase (Phosphoinositide 3-kinase) . The simultaneous inhibition of these kinases makes compounds of this structural class valuable tools for investigating complex disease processes. The core 3H-[1,2,3]triazolo[4,5-d]pyrimidine structure provides a versatile platform for chemical modification, allowing for fine-tuning of biological activity and selectivity. The specific substitution pattern of this molecule—featuring a 4-fluorophenyl group on the triazolo ring and a 2-(trifluoromethyl)benzoyl group on the piperazine—is designed to optimize its interaction with the target enzymes and its overall pharmacological profile . Its primary research application is in the field of oncology, where aberrant mTOR and PI3K signaling is a common driver of tumor growth, survival, and proliferation. Researchers utilize this compound to study its effects on cancer cell lines and in disease models, particularly for investigating potential therapeutic interventions for cancers such as renal cell carcinoma and acute lymphoblastic leukemia . The molecular formula is C23H18F4N8O, based on its structure, and it is supplied for research purposes. This product is intended for laboratory research by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific data on batch-specific purity and characterization.

Propriétés

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N7O/c23-14-5-7-15(8-6-14)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)16-3-1-2-4-17(16)22(24,25)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAOLSUXTMFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F2N7OC_{22}H_{19}F_2N_7O with a molecular weight of 435.4 g/mol. The structure includes a triazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine derivatives exhibit various biological activities, including:

  • Anticancer Effects : Triazole derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer progression.
  • Antimicrobial Properties : The presence of fluorine atoms enhances the lipophilicity and biological activity against microbial pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation and survival.
  • Cell Signaling Pathways : It potentially interferes with pathways related to inflammation and cell growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of FGFR1 activity
AntimicrobialActivity against selected bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

A study evaluated the anticancer potential of similar triazole derivatives against various cancer cell lines using MTT assays. The results indicated that compounds with similar structural features showed significant cytotoxicity against H460 and HCT116 cell lines, suggesting that the triazolo[4,5-d]pyrimidine scaffold is effective in inhibiting cancer cell viability.

Table 2: Cytotoxicity Results

Compound IDCell LineIC50 (μM)Reference
A1H46015
A5HCT11610
B2HeLa20

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and substitution patterns on the triazole significantly influence the biological activity of the compound. For instance, introducing electron-withdrawing groups like trifluoromethyl enhances potency by improving binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The target compound shares structural similarities with several derivatives documented in the evidence. Key comparisons are outlined below:

Structural Variations and Physicochemical Properties

Compound ID R1 (Triazolo Substituent) R2 (Methanone/Other Substituent) Molecular Formula Molecular Weight Key Features Source
Target Compound 4-fluorophenyl 2-(trifluoromethyl)phenyl C23H18F4N7O 467.42* High lipophilicity; potential CNS activity Hypothetical
4-methylphenyl 4-(trifluoromethyl)phenyl C23H20F3N7O 467.455 Increased steric bulk at R2 position ChemSpider ID: 20964901
4-methoxyphenyl 4-fluorophenyl (ethanone) C23H20FN7O2 461.44* Methoxy group enhances solubility RN: 946314-75-6
3-fluorophenyl 2-methoxyphenyl C22H20FN7O2 433.4 Reduced molecular weight; polar substituents RN: 920367-03-9

Note: Molecular weights marked with * are inferred based on structural similarity due to incomplete data in evidence.

Key Observations:

Substituent Position Effects :

  • The 2-(trifluoromethyl)phenyl group in the target compound (vs. 4-(trifluoromethyl)phenyl in ) may reduce steric hindrance, favoring interactions with planar binding pockets .
  • 3-Fluorophenyl () vs. 4-fluorophenyl (target): The meta-fluorine position could alter electronic effects, impacting target affinity .

Methoxy groups () improve aqueous solubility but may reduce membrane permeability compared to trifluoromethyl groups .

Molecular Weight and Lipophilicity :

  • The target compound (MW ~467) is heavier than ’s derivative (MW 433.4), likely due to the trifluoromethyl group’s contribution to lipophilicity .

Hypothesized Bioactivity Based on Structural Analogues

  • Anticancer Potential: Triazolopyrimidines are known to inhibit kinases (e.g., Aurora kinases) and induce apoptosis. The target compound’s fluorinated groups may enhance binding to ATP-binding pockets .
  • Ferroptosis Induction : highlights that fluorinated compounds can sensitize cancer cells to ferroptosis. The trifluoromethyl group in the target compound may amplify oxidative stress in tumors .
  • Metabolic Stability : Piperazine-linked compounds often exhibit improved pharmacokinetics, but the 2-(trifluoromethyl)phenyl group could slow hepatic metabolism compared to methoxy-substituted analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.